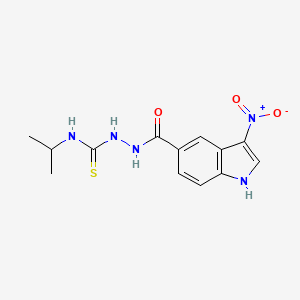
4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide is a complex organic compound that features an indole ring system. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide typically involves the formation of the indole ring followed by functionalization at specific positions. One common method for indole synthesis is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions The final step involves the coupling of the indole derivative with isopropyl hydrazinecarbothioamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide can undergo various chemical reactions, including:
Coupling Reactions: The hydrazinecarbothioamide moiety can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Coupling: Electrophiles such as acyl chlorides, isocyanates.
Major Products
Reduction of Nitro Group: Formation of amino derivatives.
Electrophilic Substitution: Formation of substituted indole derivatives.
Coupling Reactions: Formation of various functionalized hydrazinecarbothioamide derivatives.
Scientific Research Applications
4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for the synthesis of biologically active compounds with antiviral, anticancer, and anti-inflammatory properties.
Biology: Study of its interactions with biological macromolecules and its effects on cellular processes.
Industry: Use in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide is likely related to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The indole ring system can bind to various receptors and enzymes, modulating their activity . The hydrazinecarbothioamide moiety may also play a role in the compound’s biological activity by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole ring structure.
5-nitroindole: A simpler derivative with a nitro group at the 5-position.
N-isopropylhydrazinecarbothioamide: A compound with a similar hydrazinecarbothioamide moiety.
Uniqueness
4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide is unique due to the combination of the indole ring, nitro group, and hydrazinecarbothioamide moiety. This combination imparts specific chemical and biological properties that are not found in simpler derivatives .
Properties
Molecular Formula |
C13H15N5O3S |
|---|---|
Molecular Weight |
321.36 g/mol |
IUPAC Name |
1-[(3-nitro-1H-indole-5-carbonyl)amino]-3-propan-2-ylthiourea |
InChI |
InChI=1S/C13H15N5O3S/c1-7(2)15-13(22)17-16-12(19)8-3-4-10-9(5-8)11(6-14-10)18(20)21/h3-7,14H,1-2H3,(H,16,19)(H2,15,17,22) |
InChI Key |
VBVDNZGLSSLSGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)NNC(=O)C1=CC2=C(C=C1)NC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














